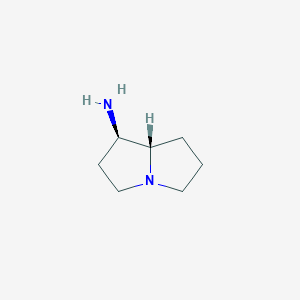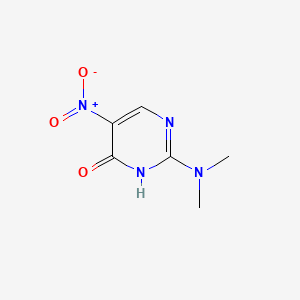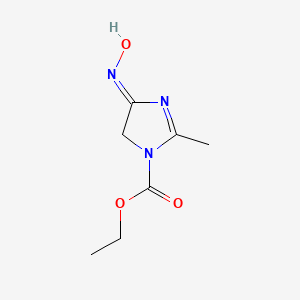![molecular formula C12H6Cl3NO3 B1176187 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-59-1](/img/structure/B1176187.png)
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene is a complex organic compound characterized by multiple chlorine and nitro substituents on a benzene ring system. This compound is notable for its intricate structure, which includes three trichlorophenyl groups and two nitrophenyl groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process includes:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce trichlorobenzene.
Nitration: The trichlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Coupling Reaction: The nitro-trichlorobenzene intermediates are coupled through an etherification reaction, often using phenol derivatives and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial to manage the complexity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound can undergo further substitution reactions, particularly at positions ortho and para to the nitro groups.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions under basic conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used under controlled conditions.
Reduction: Tin(II) chloride or iron powder in acidic medium.
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products
Aminated Derivatives: From the reduction of nitro groups.
Substituted Phenyl Ethers: From nucleophilic substitution reactions.
Scientific Research Applications
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro and chloro substituents.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can damage cellular components. The chlorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trichloro-5-nitrobenzene
- 1,2,4-Trichloro-5-nitrobenzene
- 1,3,5-Trichloro-2-nitrobenzene
Uniqueness
1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene is unique due to its multiple nitro and trichlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to simpler trichloronitrobenzenes. Its complex structure allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
CAS No. |
142022-59-1 |
|---|---|
Molecular Formula |
C12H6Cl3NO3 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1,2,5-trichloro-3-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(15)11(6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H |
InChI Key |
KBYDADZHZYSOFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C(=CC(=C2)Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=CC(=C4)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






